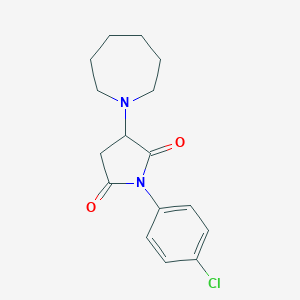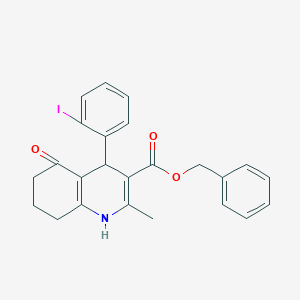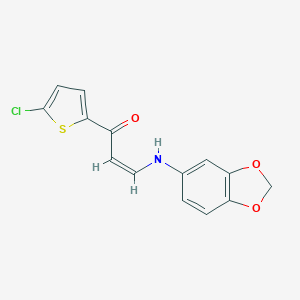![molecular formula C19H20Cl4N2O4S2 B409898 1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane CAS No. 457961-01-2](/img/structure/B409898.png)
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane is an organic compound that belongs to the class of diazepanes This compound is characterized by the presence of two sulfonyl groups attached to a diazepane ring, with each sulfonyl group further substituted with 2,4-dichloro-5-methylphenyl groups
Preparation Methods
The synthesis of 1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1,4-diazepane+2×2,4-dichloro-5-methylbenzenesulfonyl chloride→this compound+2×HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, thiol, and substituted phenyl derivatives.
Scientific Research Applications
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is explored for use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s diazepane ring can interact with receptor sites, potentially altering signal transduction pathways.
Comparison with Similar Compounds
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane can be compared with other similar compounds, such as:
1,4-Bis[(2,4-dichlorophenyl)sulfonyl]-1,4-diazepane: This compound lacks the methyl groups on the phenyl rings, which may affect its reactivity and interaction with biological targets.
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine: This compound has a piperazine ring instead of a diazepane ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazepane ring, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1,4-bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl4N2O4S2/c1-12-8-18(16(22)10-14(12)20)30(26,27)24-4-3-5-25(7-6-24)31(28,29)19-9-13(2)15(21)11-17(19)23/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUVHSYXBYEGNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl4N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-Chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409816.png)


![7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409820.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B409821.png)
![ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B409823.png)
![Ethyl 5-[(2-fluoroanilino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B409824.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propenyl]amino}-3-methoxybenzyl)-2-methoxyanilino]-2-propen-1-one](/img/structure/B409827.png)
![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)

![(Z)-1-(1,3-benzodioxol-5-yl)-3-[4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one](/img/structure/B409831.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-chlorobenzohydrazide](/img/structure/B409832.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide](/img/structure/B409836.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide](/img/structure/B409839.png)
